BenchChemオンラインストアへようこそ!

N-(9-Trityl-9H-purin-6-yl)hydroxylamine

Mutagenicity Ames test Structure–Activity Relationship

N-(9-Trityl-9H-purin-6-yl)hydroxylamine (molecular formula C₂₄H₁₉N₅O, MW 393.44 g/mol) is a synthetic purine derivative combining a 6-hydroxylamino substituent with a bulky N⁹-trityl (triphenylmethyl) protecting group. The compound serves as a protected form of the mutagenic base analog 6-hydroxylaminopurine (HAP) and has been utilized as a comparator in studies probing how N⁹-substitution modulates the mutagenicity and metabolic activation of adenine derivatives.

Molecular Formula C24H19N5O
Molecular Weight 393.4 g/mol
CAS No. 152433-83-5
Cat. No. B12920295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9-Trityl-9H-purin-6-yl)hydroxylamine
CAS152433-83-5
Molecular FormulaC24H19N5O
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C(N=CN=C54)NO
InChIInChI=1S/C24H19N5O/c30-28-22-21-23(26-16-25-22)29(17-27-21)24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,30H,(H,25,26,28)
InChIKeyDRJSWASWCOQLDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(9-Trityl-9H-purin-6-yl)hydroxylamine (CAS 152433-83-5): A Protected 6-Hydroxylaminopurine Intermediate for Structure–Activity and Mutagenicity Profiling


N-(9-Trityl-9H-purin-6-yl)hydroxylamine (molecular formula C₂₄H₁₉N₅O, MW 393.44 g/mol) is a synthetic purine derivative combining a 6-hydroxylamino substituent with a bulky N⁹-trityl (triphenylmethyl) protecting group. The compound serves as a protected form of the mutagenic base analog 6-hydroxylaminopurine (HAP) and has been utilized as a comparator in studies probing how N⁹-substitution modulates the mutagenicity and metabolic activation of adenine derivatives [1]. Its predicted physicochemical properties include a boiling point of 618.9 ± 47.0 °C, density of 1.27 ± 0.1 g/cm³, and a pKa of 12.51 ± 0.20 .

Why 9-N-Substitution Radically Alters the Mutagenic and Metabolic Profile of 6-Hydroxylaminopurines


The N⁹-substituent on the purine scaffold is not a passive spectator; it dictates both the mutagenic potency and the metabolic activation requirement of 6-hydroxylaminopurine derivatives. In the Ames Salmonella/microsome assay, the parent compound 6-hydroxylaminopurine (HAP) is toxic to strains TA97 and TA98 at 100 ng/plate and non-mutagenic to TA100, whereas the introduction of a 9-benzyl group converts the molecule into a potent direct-acting mutagen toward TA97 and TA100 [1]. The 9-trityl derivative occupies a distinct position in this structure–activity landscape: its extreme steric bulk renders the molecule refractory to the metabolic N¹-oxidation that activates smaller 9-alkyl analogs, fundamentally altering both its detoxication pathway and its suitability as a negative-control or probe compound in mutagenicity studies [1].

Head-to-Head and Class-Level Evidence: Where N-(9-Trityl-9H-purin-6-yl)hydroxylamine Differentiates from Closest Analogs


Ames Mutagenicity: 9-Trityl vs. 9-Benzyl-6-hydroxylaminopurine – A Qualitative Divergence in Strain TA97 and TA100 Activation

In a direct comparator study, 9-benzyl-6-hydroxylaminopurine exhibited high mutagenic activity toward Salmonella typhimurium strains TA97 and TA100 both with and without S9 metabolic activation, whereas the 9-trityl analog—along with other 9-substituted adenines—showed no mutagenic activity toward TA97 or TA100 under any condition at the standard screening concentration of 100 ng/plate [1]. This represents a qualitative rather than merely quantitative difference: the 9-benzyl derivative is a potent direct-acting mutagen, while the 9-trityl derivative is inactive in these tester strains, making the latter a cleaner tool for experiments requiring a non-mutagenic purine scaffold.

Mutagenicity Ames test Structure–Activity Relationship

Metabolic Activation Dependence: 9-Methyl vs. 9-Trityl – Contrasting S9 Requirement in TA98

9-Methyl-6-hydroxylaminopurine was mutagenic toward strain TA98 only in the presence of S9 metabolic activation, indicating that it serves as a promutagen requiring microsomal oxidation. In contrast, the 9-trityl adenine series (including the parent 9-trityladenine and its 1-N-oxide) was positive toward TA98 only with S9, but the extremely bulky trityl group sterically impedes N¹-oxidation, the key toxication pathway for smaller 9-alkyl adenines [1]. This differential S9-dependence means the 9-trityl compound can be used to dissect the role of microsomal N-oxidation in mutagenicity without the confounding direct-acting mutagenicity seen with the 9-benzyl analog.

Metabolic activation S9 fraction N-Oxidation

Steric Bulk and Conformational Restriction: Trityl vs. Acetyl or Tetrahydropyranyl N⁹-Protecting Groups in Purine Synthesis

In synthetic routes to 2,6,9-trisubstituted purines, the choice of N⁹-protecting group—trityl, acetyl, tetrahydropyranyl, or cyclopentyl—critically influences subsequent functionalization at the C⁶ position. The trityl group provides the largest steric shield among these options, which can be advantageous for directing regioselective reactions at C⁶ while simultaneously protecting the N⁹ position from unwanted alkylation or oxidation [1]. Its acid-labile nature (cleaved under mild acidic conditions) offers orthogonal deprotection relative to base-labile acetyl groups, enabling sequential protecting group strategies in multi-step syntheses .

Protecting group strategy Steric hindrance Synthetic intermediate

Purity Specifications and Supplier Differentiation: 97% vs. 98% Minimum Purity Grades

Commercial offerings of N-(9-Trityl-9H-purin-6-yl)hydroxylamine are available at two principal purity tiers: ≥97% (CAS 152433-83-5, Catalog No. CM267399) and ≥98% (NLT 98%, MolCore, ISO-certified manufacturing) . For synthetic applications where trace impurities from incomplete tritylation or residual hydroxylamine could interfere with subsequent coupling reactions (e.g., in the synthesis of hydroxamic acid libraries via trityl-based hydroxylamine linkers [1]), the higher purity grade reduces the risk of side-product formation. The 98% grade also carries ISO certification, providing documented quality systems suitable for GLP/GMP-adjacent research environments.

Chemical purity Procurement specification Quality control

Procurement-Relevant Application Scenarios for N-(9-Trityl-9H-purin-6-yl)hydroxylamine


Negative Control in Mutagenicity Structure–Activity Relationship (SAR) Studies

When investigating the mutagenic potential of 6-hydroxylaminopurine derivatives in the Ames test, the 9-trityl analog serves as a critical non-mutagenic comparator. Its lack of activity toward TA97 and TA100 contrasts sharply with the potent mutagenicity of the 9-benzyl analog, allowing researchers to attribute mutagenicity specifically to the steric and electronic effects of smaller N⁹-substituents [1]. This application directly follows from the head-to-head evidence in Section 3, Evidence Item 1.

Probe for Microsomal N¹-Oxidation Pathway Dissection

The 9-trityl group's steric hindrance of N¹-oxidation makes this compound a useful tool for distinguishing between N¹-oxidation-dependent and N¹-oxidation-independent toxication pathways in hepatic S9 metabolism studies. As shown in the class-level inference (Section 3, Evidence Item 2), the S9-dependence pattern differs from both the 9-methyl (promutagen) and 9-benzyl (direct-acting mutagen) analogs, enabling pathway-specific experimental designs.

Protected 6-Hydroxylaminopurine Synthon for Hydroxamic Acid Library Synthesis

The trityl protecting group strategy, analogous to trityl-based hydroxylamine linkers used in solid-phase hydroxamic acid library synthesis [2], positions this compound as a solution-phase precursor for generating 6-substituted purine hydroxamic acids. The acid-labile trityl group can be selectively removed post-coupling to unveil the free hydroxylamine for further derivatization, offering an orthogonal deprotection strategy relative to base-labile protecting groups (Section 3, Evidence Item 3).

High-Purity Building Block for Multi-Step Medicinal Chemistry Campaigns Incorporating ISO-Certified QC

For medicinal chemistry programs requiring reproducible synthetic outcomes across multiple batches, the availability of this compound at ≥98% purity under ISO certification (Section 3, Evidence Item 4) provides documented quality assurance. This is particularly relevant when the compound is used in late-stage functionalization steps where impurity carry-through could compromise biological assay interpretation.

Quote Request

Request a Quote for N-(9-Trityl-9H-purin-6-yl)hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.